N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline typically involves a multi-step process. One common method includes the reaction of 4-(tert-butyl)phenol with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 4-(2-methoxyethoxy)aniline under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy or aniline groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis studies.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The phenoxy and aniline groups allow it to bind to proteins and enzymes, modulating their activity. This binding can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(tert-Butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline: Similar in structure but with different alkoxy groups
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-21(2,3)17-5-9-19(10-6-17)24-14-13-22-18-7-11-20(12-8-18)25-16-15-23-4/h5-12,22H,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEPHBXOYUGMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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